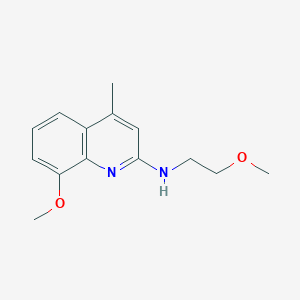![molecular formula C20H26N2O4 B3864659 N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide CAS No. 5550-16-3](/img/structure/B3864659.png)
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide
Vue d'ensemble
Description
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases that are known to play a role in the pathogenesis of these diseases, including BTK, FLT3, and JAK3.
Mécanisme D'action
The mechanism of action of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide involves the inhibition of several kinases that are known to play a role in the pathogenesis of cancer and autoimmune diseases. The compound has been shown to selectively target BTK, FLT3, and JAK3, which are involved in the regulation of B-cell and T-cell signaling pathways. By inhibiting these kinases, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide is able to disrupt the growth and survival of cancer cells and to modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to have several biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. In CLL and MCL models, the compound has been shown to induce apoptosis and to inhibit cell proliferation. In autoimmune disease models, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of T-cells. These effects are thought to be mediated by the inhibition of BTK, FLT3, and JAK3.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide for lab experiments is its high potency and selectivity for BTK, FLT3, and JAK3. This makes it a useful tool for studying the role of these kinases in cancer and autoimmune diseases. In addition, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide. One area of interest is the development of combination therapies that include N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and other targeted inhibitors. For example, the combination of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and a BCL-2 inhibitor has been shown to have synergistic effects in CLL models. Another area of interest is the evaluation of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide in clinical trials for the treatment of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and to identify potential biomarkers that could be used to predict response to the compound.
Applications De Recherche Scientifique
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that the compound has potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to inhibit the proliferation of T-cells and to reduce the production of pro-inflammatory cytokines in models of autoimmune diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[[5-(furan-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-19(2)10-14(22-18(24)16-7-5-9-26-16)11-20(3,12-19)13-21-17(23)15-6-4-8-25-15/h4-9,14H,10-13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCUWOVIHFSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396318 | |
| Record name | ST50910677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide | |
CAS RN |
5550-16-3 | |
| Record name | ST50910677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






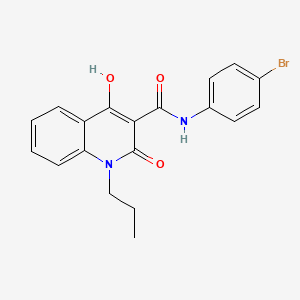
![methyl 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B3864619.png)
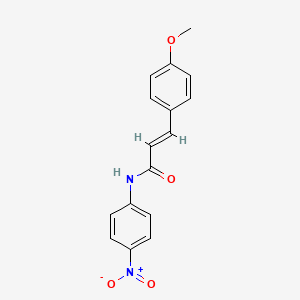
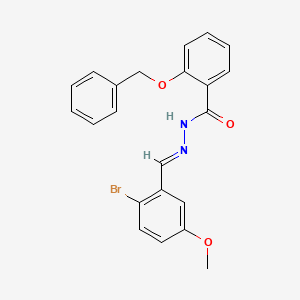
![1-(4-fluorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864645.png)
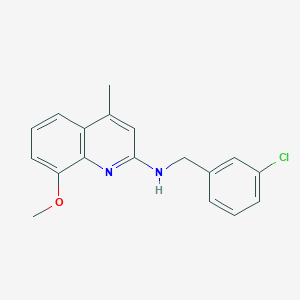
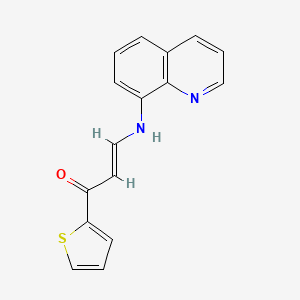
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3864655.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864666.png)
![6-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3864674.png)
